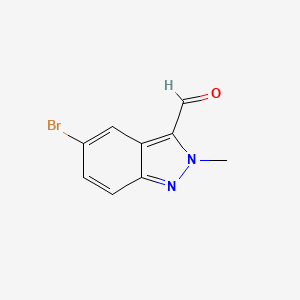

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

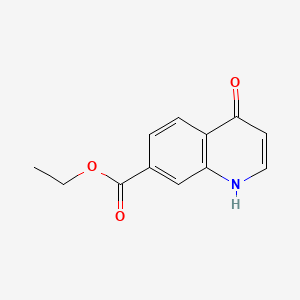

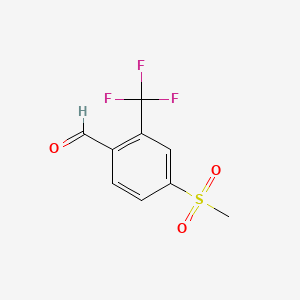

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a chemical compound with the CAS Number: 1251023-52-5. It has a molecular weight of 239.07 and its linear formula is C9H7BrN2O .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is represented by the linear formula C9H7BrN2O . The InChI code for this compound is 1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3 .Physical And Chemical Properties Analysis

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 239.07 and its exact mass is 237.974167 Da . The compound has a complexity of 151 .Wissenschaftliche Forschungsanwendungen

Introduction to Indazole Derivatives

Indazole derivatives, including 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, have piqued significant interest due to their wide range of biological activities. These compounds are key players in the development of novel therapeutic agents, as evidenced by a growing body of patent literature. The indazole scaffold forms the core structure of many compounds with potential therapeutic value, showcasing promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and protein kinase disorders (Denya, Malan, & Joubert, 2018).

Chemistry and Pharmacology of Indazoles

Further, the chemistry and biology of indoles and indazoles have been extensively studied, underscoring their importance in medicinal chemistry. Derivatives of indazoles exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermogenic activities, and as antipsychotic drugs. This wide range of activities makes indazole derivatives, such as 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, critical to drug discovery and development (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthetic Applications and Methodologies

On the synthetic front, methodologies for the preparation of indazole derivatives have evolved significantly. Novel synthetic routes enable the construction of complex molecules bearing the indazole moiety, opening new avenues for the exploration of their therapeutic potential. This includes the development of compounds with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, highlighting the versatility and importance of indazole derivatives in the pharmaceutical landscape (Ferreira et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .

Eigenschaften

IUPAC Name |

5-bromo-2-methylindazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFUFGSPCPOBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718275 |

Source

|

| Record name | 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

CAS RN |

1251023-52-5 |

Source

|

| Record name | 5-Bromo-2-methyl-2H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251023-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)